(R)-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
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Overview
Description
®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
N-Methylation:
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced by other groups.
Major Products Formed:
Oxidation Products: Oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives.
Reduction Products: Reduction reactions can yield various reduced forms of the compound, depending on the specific conditions used.
Substitution Products: Substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar pyrrolidine ring structure.
Pyrrolidin-2-one: A derivative with a carbonyl group at the 2-position of the pyrrolidine ring.
N-methylpyrrolidine: A compound with a similar N-methyl group but lacking the ethanamine side chain.
Uniqueness: ®-N-methyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific combination of the pyrrolidine ring, N-methyl group, and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
N-methyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-2-7-3-5-9-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
JCMNRCVTIVKHIF-OGFXRTJISA-N |
Isomeric SMILES |
CNCC[C@@H]1CCNC1.Cl |
Canonical SMILES |
CNCCC1CCNC1.Cl |
Origin of Product |
United States |
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